molecular formula C15H20O B1604385 Cyclohexyl 2,5-dimethylphenyl ketone CAS No. 2890-24-6

Cyclohexyl 2,5-dimethylphenyl ketone

Cat. No.: B1604385
CAS No.: 2890-24-6
M. Wt: 216.32 g/mol
InChI Key: DIXWFRFVEACSLS-UHFFFAOYSA-N
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Description

Cyclohexyl 2,5-dimethylphenyl ketone is an organic compound with the molecular formula C15H20O It is a ketone characterized by a cyclohexyl group attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2,5-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2,5-dimethylphenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed:

    Oxidation: Corresponding carboxylic acids

    Reduction: Corresponding secondary alcohols

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Cyclohexyl 2,5-dimethylphenyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the manufacture of specialty chemicals, fragrances, and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Cyclohexyl 2,5-dimethylphenyl ketone depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.

Comparison with Similar Compounds

  • Cyclohexyl phenyl ketone
  • Cyclohexyl 4-methylphenyl ketone
  • Cyclohexyl 3,5-dimethylphenyl ketone

Comparison: Cyclohexyl 2,5-dimethylphenyl ketone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and physical properties. Compared to Cyclohexyl phenyl ketone, the additional methyl groups may result in steric hindrance, affecting the compound’s behavior in chemical reactions. The position of the methyl groups (2,5- vs. 3,5-) can also lead to differences in electronic effects and reactivity.

Properties

IUPAC Name

cyclohexyl-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXWFRFVEACSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640564
Record name Cyclohexyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2890-24-6
Record name Cyclohexyl(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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